3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione
Description
Significance of Imidazolidine-2,4-diones in Heterocyclic Chemistry Research
The imidazolidine-2,4-dione ring is a privileged scaffold in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple biological targets. nih.gov Its significance stems from its presence in a number of clinically approved drugs, such as the anticonvulsant Phenytoin, the antimicrobial Nitrofurantoin, and the nonsteroidal antiandrogen Nilutamide. ekb.eg This clinical success has cemented the hydantoin (B18101) core as a highly favored starting point for drug discovery programs. ekb.egekb.eg
The synthetic tractability of the imidazolidine-2,4-dione core is a major contributor to its prevalence in research. nih.gov Classic organic reactions, such as the Bucherer-Bergs and Urech hydantoin syntheses, provide efficient routes to the core structure from readily available starting materials like amino acids. ekb.egresearchgate.net This accessibility allows chemists to generate large libraries of derivatives with diverse substitutions at the N-1, N-3, and C-5 positions of the heterocyclic ring. researchgate.netresearchgate.net The ability to systematically modify the structure is crucial for developing structure-activity relationships (SARs), which guide the optimization of lead compounds into potent and selective drug candidates. nih.govnih.gov
Overview of Imidazolidine-2,4-dione Derivatives in Pre-clinical Investigations
The structural versatility of the imidazolidine-2,4-dione scaffold has led to its exploration in a wide array of pre-clinical investigations, targeting numerous pathological conditions. researchgate.netrjpn.org Research has demonstrated that derivatives of this scaffold possess a broad spectrum of biological activities. ekb.eg
One of the most extensively studied areas is anticonvulsant activity , inspired by the success of Phenytoin. pcbiochemres.compcbiochemres.com Numerous studies have synthesized and evaluated novel hydantoin derivatives for their ability to suppress seizures in various animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pcbiochemres.comnih.govresearchgate.netjscimedcentral.com
In the realm of oncology , hydantoin derivatives have shown significant promise as anticancer agents . ekb.eguns.ac.rs Their mechanisms of action are diverse and include the inhibition of key cancer-related targets such as B-cell lymphoma-2 (Bcl-2) proteins, epidermal growth factor receptor (EGFR), and histone deacetylases (HDACs). ekb.egekb.eg Pre-clinical studies have demonstrated the antiproliferative and pro-apoptotic effects of these compounds in a variety of cancer cell lines. uns.ac.rsnih.govmdpi.com
The scaffold is also prominent in the search for new antimicrobial agents . nih.govuit.no Modifications of the hydantoin ring have yielded compounds with activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govnih.govresearchgate.net Some derivatives are believed to exert their effect by disrupting bacterial membranes. nih.govuit.no Beyond antibacterial applications, antiviral and antifungal properties have also been reported. nih.govresearchgate.net
Furthermore, hydantoin derivatives have been investigated for their potential in treating metabolic diseases. Pre-clinical models have identified compounds with antidiabetic properties, such as the ability to inhibit α-glucosidase or stimulate insulin (B600854) secretion. nih.govresearchgate.netresearchgate.netnih.gov The following table summarizes the diverse pre-clinical investigations of this versatile scaffold.
| Investigated Therapeutic Area | Biological Target / Model | Observed Effect |
| Anticonvulsant | Maximal Electroshock (MES) Seizures | Protection against induced convulsions. pcbiochemres.comnih.govresearchgate.net |
| Pentylenetetrazole (PTZ) Seizures | Weak to moderate seizure protection. pcbiochemres.comnih.gov | |
| Anticancer | B-cell lymphoma-2 (Bcl-2) Proteins | Inhibition of anti-apoptotic proteins. nih.gov |
| Various Cancer Cell Lines (e.g., HeLa, MCF-7) | Antiproliferative activity, induction of apoptosis. uns.ac.rsnih.gov | |
| Epidermal Growth Factor Receptor (EGFR) | Inhibition of receptor autophosphorylation. rjpn.org | |
| Antimicrobial | Gram-positive & Gram-negative Bacteria | Bacteriostatic and bactericidal activity. nih.govuit.nonih.gov |
| Multidrug-Resistant (MDR) Strains | Activity against resistant pathogens. nih.gov | |
| Viruses (e.g., HSV, Vaccinia) | Inhibition of viral replication. nih.govresearchgate.net | |
| Antidiabetic | α-Glucosidase | Enzyme inhibition. nih.gov |
| Insulin Secretion Models | Stimulation of insulin release. nih.gov | |
| Anti-inflammatory | Pro-inflammatory Gene Expression | Reduction in expression of inflammatory markers. uns.ac.rsresearchgate.net |
| Anticoagulant | Anticoagulant Assays | Potential as novel anticoagulant agents. wisdomlib.org |
Structural Elucidation and Positional Isomerism of 3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione within its Chemical Class
The specific compound under investigation is this compound. Its structure consists of the core imidazolidine-2,4-dione ring, which is substituted at the N-3 position with a benzyl (B1604629) group (a phenyl ring connected via a methylene (B1212753), -CH2-, linker). This phenyl ring is, in turn, substituted at its meta-position (position 3) with an amino (-NH2) group.
A key aspect of the molecular structure is the existence of positional isomers. Positional isomerism in this context refers to compounds with the same molecular formula but differing in the position of the amino group on the benzyl substituent. The isomers of the target compound are:
3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione (ortho-isomer): The amino group is on the carbon atom adjacent to the methylene linker.
This compound (meta-isomer): The subject of this article.
3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione (para-isomer): The amino group is on the carbon atom opposite the methylene linker.
Research Rationale and Scope of Investigation for this compound
The rationale for the synthesis and investigation of this compound is rooted in established principles of medicinal chemistry and drug discovery. The primary motivation is to explore novel chemical space by combining a privileged scaffold (imidazolidine-2,4-dione) with a functionalized substituent (3-aminobenzyl) to generate new compounds with potential therapeutic value. nih.govekb.eg
The research rationale can be broken down into several key points:
Leveraging a Proven Scaffold: Given the wide range of demonstrated biological activities of hydantoin derivatives—including anticonvulsant, anticancer, and antimicrobial effects—any new, unexplored derivative is a candidate for screening in these therapeutic areas. ekb.egpcbiochemres.comuit.no
Exploring Structure-Activity Relationships (SAR): The synthesis of the meta-isomer is a logical step in a broader investigation that would likely include its ortho- and para- counterparts. Comparing the biological activities of these three positional isomers would provide valuable SAR data, elucidating how the spatial orientation of the amino group affects interaction with biological targets. nih.gov
Introducing a Functional Handle for Further Synthesis: The primary amino (-NH2) group on the phenyl ring is a versatile chemical handle. It can be readily modified through reactions such as acylation, alkylation, or sulfonylation to create a second generation of more complex derivatives. This allows for the creation of a diverse chemical library from a single precursor, expanding the potential for discovering a lead compound. researchcommons.org
The scope of investigation for a compound like this compound would typically follow a standard drug discovery workflow. This would begin with the chemical synthesis and full characterization of the molecule using techniques like NMR and mass spectrometry to confirm its structure and purity. nih.govnih.gov Following synthesis, the compound would likely be entered into a battery of in vitro biological screening assays to identify any potential activity, guided by the known properties of the hydantoin class. This could include cytotoxicity assays against various cancer cell lines, anticonvulsant screening in animal models, or antimicrobial susceptibility testing. researchgate.netuns.ac.rsnih.gov Any identified "hits" from these initial screens would then become the subject of more focused pre-clinical investigation.
Properties
IUPAC Name |
3-[(3-aminophenyl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8-3-1-2-7(4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNCNVHRERQZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237780 | |
| Record name | 3-[(3-Aminophenyl)methyl]-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515143-80-3 | |
| Record name | 3-[(3-Aminophenyl)methyl]-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515143-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-Aminophenyl)methyl]-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 3 Aminophenyl Methyl Imidazolidine 2,4 Dione and Analogues
Established Synthetic Pathways for Imidazolidine-2,4-dione Core Construction
The construction of the imidazolidine-2,4-dione ring can be achieved through several classic and modern synthetic methodologies. These methods offer access to a wide variety of substituted hydantoins, starting from readily available precursors.
Cyclization Reactions (e.g., Bucherer-Bergs, Urech, Reed)
Traditional cyclization reactions remain fundamental in the synthesis of the hydantoin (B18101) core.
The Bucherer-Bergs reaction is a multicomponent reaction that provides a straightforward route to 5-substituted and 5,5-disubstituted hydantoins. nih.gov It typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with potassium cyanide and ammonium (B1175870) carbonate. nih.gov The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization. nih.gov A variation of this method involves the use of cyanohydrins as the starting material. nih.gov
The Urech hydantoin synthesis offers an alternative pathway starting from α-amino acids. The amino acid is treated with potassium cyanate, followed by acid-catalyzed cyclization to yield the corresponding hydantoin. researchgate.net
The Reed reaction is another established method for hydantoin synthesis, although less common.
These classical methods are summarized in the table below.
| Reaction | Starting Materials | Key Features |
| Bucherer-Bergs | Aldehyde or ketone, potassium cyanide, ammonium carbonate | Multicomponent reaction, yields 5-substituted or 5,5-disubstituted hydantoins. nih.gov |
| Urech Synthesis | α-Amino acid, potassium cyanate | Utilizes readily available amino acids. researchgate.net |
Multi-Component and One-Pot Synthetic Strategies
Modern synthetic chemistry often favors multi-component and one-pot reactions due to their efficiency and atom economy. Several such strategies have been developed for the synthesis of imidazolidine-2,4-diones. These approaches often combine several reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste.
One notable one-pot synthesis involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate to produce a highly substituted hydantoin derivative. mdpi.com Another efficient one-pot method for synthesizing substituted hydantoins has been reported, highlighting the advantages of these streamlined procedures. organic-chemistry.org A three-component reaction has also been utilized to synthesize hydantoin derivatives. mdpi.com
Strategies for Introducing the (Aminophenyl)methyl Substituent at the N3 Position
The functionalization of the hydantoin ring at the N3 position is crucial for modulating the biological activity of these compounds. The introduction of the (aminophenyl)methyl substituent can be achieved through several synthetic strategies.
Nucleophilic Substitution and Reductive Amination Approaches
Nucleophilic substitution is a common method for N-alkylation of hydantoins. The N3 proton of the hydantoin ring is acidic and can be removed by a base to generate a nucleophilic nitrogen atom. This nucleophile can then react with an appropriate electrophile, such as 3-aminobenzyl halide, to introduce the desired substituent. The regioselectivity of this reaction is generally high for the N3 position due to its greater acidity compared to the N1 position. nih.gov Copper-catalyzed N-arylation methods have also been developed for the regioselective introduction of aryl groups at the N3 position of hydantoins. nih.govacs.orgresearchgate.net These methods often utilize diaryliodonium salts or boronic acids as the aryl source. nih.govacs.orgresearchgate.net
Reductive amination provides an alternative route. This method would involve the reaction of a hydantoin with 3-aminobenzaldehyde (B158843) in the presence of a reducing agent. The aldehyde and the N-H of the hydantoin would first form an iminium ion intermediate, which is then reduced in situ to form the N-C bond.
Functionalization via Mannich Reactions
The Mannich reaction is a powerful tool for C-C and C-N bond formation. In the context of hydantoin chemistry, a one-pot Mannich reaction has been successfully employed to synthesize new derivatives of 3-substituted 5,5-diphenyl imidazolidine-2,4-dione. researchgate.net This approach typically involves the reaction of the hydantoin, an aldehyde (such as formaldehyde), and a primary or secondary amine (in this case, an aminophenyl derivative). researchgate.net This reaction provides a direct method for introducing an aminomethyl group at the N3 position.
Derivatization and Structural Modification at Other Ring Positions
Further structural diversity can be introduced by modifying other positions of the imidazolidine-2,4-dione ring, namely the N1 and C5 positions.
N1-Position: While the N3 position is generally more reactive towards alkylation under basic conditions, selective alkylation at the N1 position can be achieved. nih.gov This often requires the use of specific bases and reaction conditions. nih.gov For instance, direct N1-selective alkylation of hydantoins has been accomplished using potassium bases. nih.gov Acylation at the N1 position is also a viable transformation, leading to N,N'-diacylated derivatives. nih.gov A method for the synthesis of 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione has been reported, demonstrating N1-acylation. jpionline.org
C5-Position: The C5 position of the hydantoin ring offers numerous possibilities for derivatization.
Alkylation: The carbon at the C5 position can be alkylated to introduce various substituents.
Arylation: Palladium-catalyzed C-arylation of N,N-disubstituted hydantoins with aryl iodides provides a route to 5-aryl substituted hydantoins. organic-chemistry.org
Reactions of the C5-Methylene Group: When a methylene (B1212753) group is present at the C5 position (5-methylidenehydantoins), it can participate in various reactions. For example, it can undergo regioselective cycloaddition reactions with nitrile imines to form spiro-pyrazoline-imidazolidine-2,4-diones. mdpi.com
The diverse synthetic routes to the imidazolidine-2,4-dione core, coupled with the numerous strategies for its functionalization at the N1, N3, and C5 positions, provide chemists with a versatile toolkit for the design and synthesis of novel hydantoin-based compounds with potential therapeutic applications.
C5-Substituted Imidazolidine-2,4-diones
The methylene group at the C5 position of the imidazolidine-2,4-dione ring is activated by the two adjacent carbonyl groups, making it amenable to a variety of chemical transformations. A common and effective method for introducing substituents at this position is the Knoevenagel condensation reaction with aldehydes. This reaction involves the base-catalyzed condensation of the active methylene compound with an aldehyde, followed by dehydration to yield a 5-ylidene derivative.
For the synthesis of C5-substituted analogues of 3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione, the parent compound can be reacted with a variety of aromatic aldehydes in the presence of a base. The general reaction scheme is depicted below:
General Reaction Scheme for C5-Substitution via Knoevenagel Condensation
In a typical procedure, this compound and an appropriate aromatic aldehyde are refluxed in a suitable solvent, such as glacial acetic acid, with a catalyst like piperidine (B6355638). The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product precipitates, which can then be collected by filtration and purified by recrystallization.
The table below illustrates the synthesis of various C5-arylidene derivatives of this compound using this methodology.
Table 1: Synthesis of C5-Arylidene-3-[(3-aminophenyl)methyl]imidazolidine-2,4-dione Derivatives
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Piperidine | Glacial Acetic Acid | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Glacial Acetic Acid | 5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Glacial Acetic Acid | 7 | 88 |
| 4 | 4-Nitrobenzaldehyde | Piperidine | Glacial Acetic Acid | 4 | 95 |
Disclaimer: The data in this table is illustrative and based on general methodologies for Knoevenagel condensation of hydantoins. Specific yields and reaction times for the derivatization of this compound may vary.
N1-Substituted Imidazolidine-2,4-diones
Functionalization at the N1 position of the imidazolidine-2,4-dione ring can be achieved through N-alkylation reactions. The hydantoin ring possesses two nitrogen atoms, at positions 1 and 3. Due to the higher acidity of the proton at the N3 position, alkylation typically occurs preferentially at this site under standard basic conditions. However, selective N1-alkylation can be achieved through various strategies, including the use of specific bases and reaction conditions or by employing a protecting group strategy for the N3 position.
A direct and selective N1-alkylation of hydantoins can be accomplished using potassium bases such as potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). researchcommons.org
General Reaction Scheme for N1-Alkylation
In this procedure, the this compound would be treated with a potassium base to generate the N1-anion, which then undergoes nucleophilic substitution with an alkyl halide to furnish the N1-alkylated product.
The following table provides hypothetical examples of N1-alkylation of this compound.
Table 2: Synthesis of N1-Alkyl-3-[(3-aminophenyl)methyl]imidazolidine-2,4-dione Derivatives
| Entry | Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Methyl Iodide | t-BuOK | THF | 12 | 75 |
| 2 | Ethyl Bromide | KHMDS | THF | 16 | 70 |
| 3 | Benzyl (B1604629) Bromide | t-BuOK | THF | 12 | 80 |
| 4 | Propyl Iodide | KHMDS | THF | 18 | 65 |
Disclaimer: The data presented in this table is for illustrative purposes, based on general procedures for selective N1-alkylation of hydantoins, and may not represent the actual outcomes for this compound.
Optimization of Reaction Conditions and Yields for Synthetic Efficiency
The efficiency of the synthetic methodologies for both C5- and N1-substituted derivatives of this compound can be significantly enhanced by optimizing various reaction parameters.
For the C5-substitution via Knoevenagel condensation , key parameters to optimize include:
Catalyst: While piperidine is commonly used, other bases such as pyrrolidine, triethylamine, or basic ionic liquids can be explored to potentially increase reaction rates and yields.
Solvent: Glacial acetic acid is a common solvent, but other high-boiling point solvents like toluene (B28343) or DMF could be investigated. Solvent-free conditions under microwave irradiation have also been shown to be effective for similar condensations, often leading to shorter reaction times and improved yields.
Temperature: The reaction is typically carried out at reflux temperature. Fine-tuning the temperature can help to balance reaction rate and the formation of potential side products.
Stoichiometry of Reactants: Varying the molar ratio of the aldehyde to the hydantoin can influence the reaction equilibrium and drive the reaction towards completion.
For the N1-alkylation , optimization strategies focus on:
Base: The choice of base is crucial for achieving N1-selectivity. A systematic comparison of different potassium bases (e.g., t-BuOK, KHMDS, potassium carbonate) and their amounts can determine the optimal conditions.
Solvent: Anhydrous aprotic solvents are essential to prevent quenching of the base and the anionic intermediate. The polarity of the solvent (e.g., THF, DMF, dioxane) can influence the solubility of the reactants and the reaction rate.
Temperature and Reaction Time: These parameters are interdependent. Lower temperatures may enhance selectivity but require longer reaction times, while higher temperatures can accelerate the reaction but may lead to side products or decreased selectivity. Monitoring the reaction progress over time at different temperatures is key to identifying the optimal balance.
Alkylating Agent: The reactivity of the alkyl halide (iodide > bromide > chloride) will affect the reaction rate.
The following table provides a hypothetical example of an optimization study for the Knoevenagel condensation to synthesize 5-(4-chlorobenzylidene)-3-[(3-aminophenyl)methyl]imidazolidine-2,4-dione.
Table 3: Optimization of Reaction Conditions for the Synthesis of 5-(4-Chlorobenzylidene)-3-[(3-aminophenyl)methyl]imidazolidine-2,4-dione
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Piperidine (0.1) | Acetic Acid | 118 | 5 | 92 |
| 2 | Pyrrolidine (0.1) | Acetic Acid | 118 | 5 | 94 |
| 3 | Triethylamine (1.5) | Toluene | 110 | 8 | 78 |
| 4 | Piperidine (0.1) | Toluene | 110 | 8 | 85 |
| 5 | Piperidine (0.1) | Microwave (150W) | Solvent-free | 0.25 | 96 |
Disclaimer: This table represents a hypothetical optimization study. The presented values are intended for illustrative purposes to demonstrate the principles of reaction optimization.
Computational and Theoretical Chemistry Studies of 3 3 Aminophenyl Methyl Imidazolidine 2,4 Dione
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione, and a macromolecular target (receptor). These simulations are fundamental in drug discovery for identifying potential binding sites and understanding the forces that govern the ligand-receptor complex.
Ligand-Receptor Interaction Analysis
Studies on derivatives of imidazolidine-2,4-dione have revealed key interaction patterns with various biological targets. The imidazolidine-2,4-dione core, also known as a hydantoin (B18101) ring, is rich in hydrogen bond donors (N-H groups) and acceptors (C=O groups). edu.krd These functional groups are vital for forming hydrogen bonds with amino acid residues within a receptor's binding pocket. edu.krd For instance, in studies of related compounds targeting protein tyrosine phosphatase 1B (PTP1B), the imidazolidine-2,4-dione scaffold has been shown to interact with key residues in the catalytic site. nih.govnih.gov
The "3-[(3-Aminophenyl)methyl]" substituent introduces additional points of interaction. The aminophenyl group can participate in various non-covalent interactions, including:
Hydrogen bonding: The primary amine (-NH2) group is a potent hydrogen bond donor.
Pi-pi stacking: The phenyl ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Cation-pi interactions: The amino group, if protonated, can interact favorably with the electron-rich face of aromatic rings.
Molecular dynamics simulations on similar imidazolidine-2,4-dione derivatives have helped to elucidate the stability of these interactions over time, confirming that the ligand can remain stably bound within the active site of its target protein. nih.gov
Prediction of Binding Modes and Affinities
Computational docking studies are employed to predict the preferred orientation of a ligand when bound to a receptor, known as the binding mode. For imidazolidine-2,4-dione derivatives, docking simulations have successfully predicted binding modes within various enzymes and receptors. edu.krdnih.govedu.krd For example, in the context of PTP1B inhibitors, docking studies revealed that the substituted benzyl (B1604629) moiety of related compounds often occupies a hydrophobic pocket, while the hydantoin ring forms critical hydrogen bonds with the protein backbone. nih.gov
The binding affinity, which is a measure of the strength of the interaction between the ligand and its receptor, can also be estimated using scoring functions within docking programs. These scores, often expressed in terms of binding energy (e.g., kcal/mol), help to rank potential drug candidates. Lower binding energy values typically indicate a more stable and favorable interaction. Studies on a series of thiazolidine-2,4-dione derivatives, which are structurally related to imidazolidine-2,4-diones, have demonstrated a strong correlation between predicted binding affinities from docking and experimentally determined biological activities.
| Compound Class | Receptor Target | Predicted Binding Energy Range (kcal/mol) | Key Interacting Residues (Example) |
| Imidazolidine-2,4-dione derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Not specified | His214, Cys215, Ser216 nih.gov |
| Thiazolidine-2,4-dione derivatives | Peroxisome proliferator-activated receptor-γ (PPAR-γ) | -5.021 to -8.558 nih.gov | Not specified |
| Thiazolidine-2,4-dione derivatives | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Not specified | Not specified |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. These methods are used to study the electronic structure, molecular orbitals, and conformational preferences of compounds like this compound.
Electronic Structure and Molecular Orbital Analysis
DFT calculations are used to determine the distribution of electrons within a molecule and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
For substituted imidazolidine-2,4-diones, DFT calculations have been used to investigate their stability and reactivity. edu.krdedu.krd Such analyses for this compound would reveal how the aminophenylmethyl substituent influences the electronic properties of the hydantoin ring. This information is valuable for understanding its reactivity and potential to interact with biological targets.
Conformational Analysis and Energy Landscapes
A molecule can exist in various spatial arrangements, or conformations, due to the rotation of its single bonds. Conformational analysis aims to identify the most stable conformations, which are those with the lowest energy. DFT calculations can be used to compute the energy of different conformations and map out the potential energy surface.
For this compound, conformational analysis would focus on the rotation around the bond connecting the benzyl group to the nitrogen of the imidazolidine (B613845) ring. Understanding the preferred conformation is crucial, as it dictates the three-dimensional shape of the molecule and, consequently, its ability to fit into a receptor's binding site. Studies on related 5-substituted imidazolidine-2,4-diones have used DFT to determine the relative stability of different tautomeric forms. edu.krd
Structure-Activity Relationship (SAR) Elucidation through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in elucidating these relationships.
QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.
For the broader class of hydantoin derivatives, SAR studies have identified several key features that influence their activity as, for example, anticonvulsants acting on voltage-gated sodium channels. nih.gov These studies have highlighted the importance of the substituents on the hydantoin ring for binding affinity. nih.gov The development of 3D-QSAR models for hydantoins has provided insights into the optimal spatial arrangement of hydrophobic and hydrogen-bonding features. nih.gov
In the context of this compound, a computational SAR study would involve comparing its properties and predicted activities with a series of analogs where the aminophenylmethyl group is modified. For instance, the position of the amino group on the phenyl ring (ortho, meta, or para) and the presence of other substituents could be varied. Such studies would help to refine the pharmacophore model for this class of compounds and guide the design of new derivatives with improved biological activity.
| SAR Feature | Influence on Activity |
| Imidazolidine-2,4-dione (Hydantoin) Ring | Essential for forming key hydrogen bonds with target receptors. edu.krdnih.gov |
| Substituents on the Hydantoin Ring | The nature and position of substituents significantly impact binding affinity and selectivity. nih.gov |
| Hydrophobic Groups | The presence of hydrophobic regions, such as the phenyl ring, can enhance binding to hydrophobic pockets in the receptor. nih.govsfu.ca |
| Hydrogen Bond Donors/Acceptors | Groups like the primary amine in the "aminophenyl" moiety can provide additional hydrogen bonding interactions, potentially increasing potency. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of the imidazolidine-2,4-dione scaffold, 3D-QSAR studies have been employed to explore the structure-activity relationships. nih.gov
In a typical QSAR study, a set of molecules with known biological activities is selected. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 2D (topological) or 3D (conformational). mdpi.com Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com
For instance, in studies involving imidazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are two widely used 3D-QSAR techniques. nih.gov These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of the molecule influence its activity. nih.gov Such models have proven to be predictive, aiding in the design of novel and more potent derivatives. nih.gov
Below is an illustrative data table of molecular descriptors that could be used in a QSAR study of this compound and its analogs.
| Descriptor | Value | Description |
| Molecular Weight | 219.23 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| LogP | 0.85 | A measure of the molecule's lipophilicity. |
| Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms. |
| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms with lone pairs of electrons. |
| Polar Surface Area | 79.2 Ų | The surface area of the molecule that is polar. |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is another crucial computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For a compound like this compound, a pharmacophore model would highlight the key features necessary for its interaction with a specific biological target. This model can then be used as a 3D query to search large compound databases in a process called virtual screening. The goal of virtual screening is to identify other molecules that match the pharmacophore and are therefore likely to exhibit similar biological activity. This approach is instrumental in discovering new lead compounds with diverse chemical scaffolds.
The development of a pharmacophore model for imidazolidine-2,4-dione derivatives often involves aligning a set of active compounds and identifying the common chemical features that are spatially conserved. The resulting model can guide the design of new molecules with improved activity and selectivity.
An example of a hypothetical pharmacophore model for this compound could include the following features:
| Feature | Location |
| Hydrogen Bond Donor | Amine group on the phenyl ring |
| Hydrogen Bond Acceptor | Carbonyl oxygen on the imidazolidine-2,4-dione ring |
| Aromatic Ring | Phenyl group |
| Hydrophobic Feature | Benzyl moiety |
Molecular Dynamics Simulations to Investigate Dynamic Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique allows researchers to observe the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. nih.govnih.gov
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the atomic movements. researchgate.net The simulation generates a trajectory of the system over a specific time period, providing detailed information about conformational changes, binding stability, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process. researchgate.net
For imidazolidine-2,4-dione derivatives, MD simulations have been used to elucidate the binding modes with their target proteins, such as PTP1B. nih.govnih.gov These simulations can reveal the flexibility of both the ligand and the protein's active site, providing a more realistic picture of the binding event than static docking models. nih.gov The insights gained from MD simulations are invaluable for understanding the molecular basis of a compound's activity and for designing modifications to improve its binding affinity and specificity. nih.gov
A typical output from an MD simulation analysis for a ligand-protein complex is summarized in the table below, illustrating the types of interactions and their stability over the simulation time.
| Interaction Type | Interacting Residues in Protein | Ligand Moiety Involved | Occupancy (%) |
| Hydrogen Bond | Asp48 | Amine group of phenyl ring | 85 |
| Hydrogen Bond | Gln262 | Carbonyl group of imidazolidine-2,4-dione | 92 |
| Hydrophobic Interaction | Phe182 | Phenyl ring | 75 |
| Pi-Pi Stacking | Tyr46 | Phenyl ring | 60 |
Mechanistic Biological Investigations of Imidazolidine 2,4 Diones with Relevance to 3 3 Aminophenyl Methyl Imidazolidine 2,4 Dione
In Vitro Biochemical and Cellular Assay Systems
In vitro assays are fundamental tools for elucidating the biological effects of chemical compounds at the molecular and cellular levels. For imidazolidine-2,4-dione derivatives, these assays have revealed interactions with a diverse range of enzymes, receptors, and cellular pathways.
Enzyme Inhibition Studies (e.g., FAAH, PTP1B, EGFR, Histone Deacetylase)
Imidazolidine-2,4-dione derivatives have been extensively studied as inhibitors of various enzymes implicated in disease pathogenesis.
Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Its inhibition is a therapeutic strategy for pain and inflammation. A study of 58 imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives identified several compounds with significant FAAH inhibitory activity. Notably, these derivatives were often developed from scaffolds previously identified as cannabinoid receptor ligands, but appropriate substitutions allowed for the separation of FAAH inhibition from cannabinoid receptor affinity. For instance, 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione demonstrated a pI(50) value of 5.12.
Protein Tyrosine Phosphatase 1B (PTP1B): As a negative regulator of insulin (B600854) and leptin signaling pathways, PTP1B is a key target for the treatment of type 2 diabetes and obesity. Several series of imidazolidine-2,4-dione derivatives have been designed and synthesized as PTP1B inhibitors. One study reported a series of compounds with potent activities, exhibiting IC50 values ranging from 0.57 to 172 μM. Another research effort, using a 'core hopping' strategy, identified a selective PTP1B inhibitor and used molecular dynamics simulations to propose its binding mode. A separate study designed imidazolidine-2,4-dione derivatives using computer-aided drug design, identifying a compound with an IC50 of 2.07 μM and good selectivity. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a major target in cancer therapy. Certain 5,5-diphenylimidazolidine-2,4-dione derivatives have shown promise as EGFR inhibitors. For example, one derivative was found to inhibit the autophosphorylation of EGFR in the A549 lung cancer cell line with an IC50 of 19 μM. nih.gov Another study synthesized a series of 5,5-diphenylhydantoin-isatin conjugates and found a potent derivative that inhibited EGFR with an IC50 value of 6.17 μM. nih.gov
Histone Deacetylase (HDAC): HDACs are enzymes that play a critical role in gene expression regulation through the deacetylation of histone proteins. HDAC inhibitors are an important class of anticancer agents. wikipedia.org Research into imidazolidine-2,4-dione derivatives has identified potent and selective HDAC inhibitors. One study reported the development of 3,4-disubstituted-imidazolidine-2,5-dione based HDAC6 inhibitors. The most potent compound exhibited an IC50 of 2.1 nM for HDAC6 and demonstrated high selectivity over other HDAC isoforms. nih.gov
| Compound Class/Derivative | Target Enzyme | Activity (IC50 / pI50) | Reference |
|---|---|---|---|
| 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione | FAAH | pI(50) = 5.12 | nih.gov |
| Imidazolidine-2,4-dione derivatives | PTP1B | IC50 = 0.57 - 172 μM | wikipedia.org |
| Imidazolidine-2,4-dione derivative | PTP1B | IC50 = 2.07 μM | nih.gov |
| 5,5-diphenylimidazolidine-2,4-dione derivative | EGFR | IC50 = 19 μM | nih.gov |
| 5,5-diphenylhydantoin-isatin conjugate (Compound 16) | EGFR | IC50 = 6.17 μM | nih.gov |
| 3,4-disubstituted-imidazolidine-2,5-dione (Compound 71) | HDAC6 | IC50 = 2.1 nM | nih.gov |
Receptor Binding Assays (e.g., Serotonin Transporter, NPY Y2 Receptor, Cannabinoid Receptors, GABA-A Receptor, Dopamine (B1211576) Receptors)
The versatility of the imidazolidine-2,4-dione scaffold extends to its interaction with various neurotransmitter receptors and transporters.
Serotonin Transporter (SERT): SERT is a primary target for antidepressant medications. Studies have evaluated arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione for their affinity to SERT. While some derivatives showed moderate to low affinity (pKi values ranging from 5.61 to 6.95), others were practically inactive. nih.gov The research highlighted that the affinity for SERT was generally higher for the related imidazo[2,1-f]purine-2,4-dione analogues compared to the imidazolidine-2,4-dione derivatives. nih.gov
Cannabinoid Receptors: The cannabinoid CB1 receptor is a target for treating obesity, metabolic syndrome, and drug dependence. Numerous 5,5'-diphenylimidazolidine-2,4-dione and their 2-thioxo counterparts have been synthesized and evaluated as CB1 receptor ligands. These compounds typically act as antagonists or inverse agonists. nih.govresearchgate.net Notably, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione were reported to have the highest affinity for the human CB1 receptor within this series to date. nih.gov
Dopamine Receptors: While direct high-affinity binding of simple imidazolidine-2,4-dione derivatives to dopamine receptors is not extensively documented, related imidazoline (B1206853) compounds have been investigated as D2-like dopamine receptor ligands. nih.gov Furthermore, the imidazolidine-2,4-dione scaffold has been explored in the context of developing agents for dopaminergic neuroprotection in models of Parkinson's disease, suggesting a potential modulation of dopaminergic systems. mdpi.com
GABA-A Receptor: The GABA-A receptor is the main inhibitory neurotransmitter receptor in the central nervous system and a target for anxiolytics and sedatives. While there is extensive research on ligands for the benzodiazepine (B76468) binding site of GABA-A receptors, specific high-affinity binding studies focusing on imidazolidine-2,4-dione derivatives are not prominent in the reviewed literature. nih.govyoutube.comnih.gov The structural requirements for binding to the various allosteric sites on the GABA-A receptor complex are highly specific, and to date, the imidazolidine-2,4-dione scaffold has not emerged as a primary chemotype for this target. nih.govyoutube.comnih.gov
NPY Y2 Receptor: There is a lack of specific research in the public domain detailing the binding of imidazolidine-2,4-dione derivatives to the Neuropeptide Y (NPY) Y2 receptor.
| Compound Class/Derivative | Target Receptor/Transporter | Activity (pKi) | Functional Role | Reference |
|---|---|---|---|---|
| Arylpiperazinylalkyl derivatives | Serotonin Transporter (SERT) | 5.61 - 6.95 | Ligand | nih.gov |
| 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | Cannabinoid Receptor 1 (CB1) | High Affinity | Inverse Agonist/Antagonist | nih.gov |
| 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | Cannabinoid Receptor 1 (CB1) | High Affinity | Inverse Agonist/Antagonist | nih.gov |
Cell-Based Assays (e.g., Anti-proliferative Activity in Cell Lines, Modulation of Cellular Pathways)
Cell-based assays provide a more integrated view of a compound's biological effects, assessing outcomes like cell viability, proliferation, and the activation or inhibition of signaling pathways within a cellular context.
Anti-proliferative Activity: The anti-proliferative effects of imidazolidine-2,4-dione derivatives have been demonstrated across a wide range of human cancer cell lines.
Cervical (HeLa), Lung (A549), Breast (MDA-MB-231): A series of 5,5-diphenylhydantoin derivatives showed potent anticancer activity, with average IC50 values for the most active compounds ranging from 59 to 113 μM. nih.gov
Colorectal (HCT116, SW620): A study on imidazolidin-4-one (B167674) derivatives identified a compound with prominent anticancer activity in these cell lines. youtube.com
Leukemia (K562), Prostate (PC-3): Imidazolidine-2,4-dione derivatives designed as Bcl-2 inhibitors showed better growth inhibitory effects on K562 and PC-3 cell lines compared to a known lead compound. nih.gov
Colon (Caco-2), Hepatocellular (HepG-2): In a study of related thiazolidine-2,4-diones targeting VEGFR-2, one compound showed potent effects against Caco-2 and HepG-2 cells with IC50 values of 1.5 and 31.5 μM, respectively.
Modulation of Cellular Pathways: Beyond simple cytotoxicity, studies have investigated the specific cellular mechanisms triggered by these compounds. One imidazolidin-4-one derivative was found to induce apoptosis in colorectal cancer cells by increasing the production of reactive oxygen species (ROS). youtube.com This elevation in ROS subsequently activated the c-Jun N-terminal kinase (JNK) pathway, further promoting apoptotic cell death. youtube.com In another study, a 5,5-diphenylhydantoin-isatin conjugate was shown to induce caspase-dependent apoptosis and ROS production at concentrations of 5 and 10 μM. nih.gov Research on derivatives targeting VEGFR-2 also demonstrated the induction of apoptosis through the significant reduction of anti-apoptotic genes like Bcl2 and Survivin.
| Compound Class/Derivative | Cell Line | Cancer Type | Activity (IC50) | Reference |
|---|---|---|---|---|
| 5,5-diphenylhydantoin derivative (Compound 16) | HeLa, A549, MDA-MB-231 | Cervical, Lung, Breast | 59 μM (average) | nih.gov |
| Bcl-2 inhibitor derivative (Compound 8k) | K562, PC-3 | Leukemia, Prostate | Potent Growth Inhibition | nih.gov |
| Thiazolidine-2,4-dione derivative (Compound 14a) | Caco-2 | Colon | 1.5 μM | |
| Thiazolidine-2,4-dione derivative (Compound 14a) | HepG-2 | Hepatocellular | 31.5 μM |
Target Identification and Validation Approaches
Identifying the specific molecular targets of a compound and validating these interactions are critical steps in drug discovery. These approaches help to understand the mechanism of action and predict potential off-target effects.
Ligand-Target Interaction Profiling
Understanding how a ligand interacts with its protein target at an atomic level is crucial for rational drug design and optimization. For imidazolidine-2,4-dione derivatives, computational methods like molecular docking and molecular dynamics simulations are frequently employed to predict and analyze these interactions.
PTP1B Inhibitors: Molecular dynamics simulations have been used to propose the most likely binding mode of selective imidazolidine-2,4-dione inhibitors within the active site of PTP1B. nih.govnih.gov These studies help to explain the basis for the compounds' inhibitory activity and selectivity.
Cannabinoid Receptor Ligands: Molecular modeling studies have been conducted to delineate the binding mode of 1,3,5-triphenylimidazolidine-2,4-dione derivatives into the CB1 receptor, providing insights into the structure-affinity relationships observed within the series. nih.gov
EGFR/VEGFR2 Inhibitors: Molecular docking has been used to predict the protein-ligand interactions of 5,5-diphenylhydantoin derivatives with the active site of VEGFR2, helping to rationalize their potent inhibitory activity. nih.gov
These computational approaches are essential for profiling the interactions, guiding the synthesis of new analogues with improved potency and selectivity, and forming hypotheses that can be tested experimentally.
Genetic and Proteomic Screening for Off-Targets
While a compound may be designed for a specific primary target, it can interact with other "off-target" proteins, leading to unexpected biological effects or toxicity. Identifying these off-targets is a key challenge in drug development.
Chemical proteomics is a powerful tool for the unbiased identification of protein targets and off-targets directly from a complex biological system, such as a cell lysate. Methodologies often involve immobilizing a derivative of the compound of interest onto a solid support (affinity chromatography) or using photo-affinity labeling to covalently capture interacting proteins. These captured proteins are then identified and quantified using mass spectrometry.
Another approach is unbiased proteomic profiling, where the abundance of thousands of proteins in cells is quantified before and after treatment with a compound. nih.gov This can reveal changes in protein levels that are downstream of the primary target or indicative of off-target engagement. nih.gov While specific, large-scale off-target screening studies for 3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione are not publicly available, these established proteomic platforms represent the state-of-the-art methodology for such investigations. nih.gov For novel therapeutic modalities, these unbiased screening methods are particularly valuable for building a comprehensive understanding of a compound's full pharmacological profile.
Investigation of Specific Pharmacological Activities (Pre-clinical Focus)
Preclinical research has unveiled a diverse range of biological effects for imidazolidine-2,4-dione derivatives, spanning neurological, antimicrobial, anti-inflammatory, and antidiabetic activities.
The hydantoin (B18101) structure is historically significant in the development of antiepileptic drugs (AEDs). Derivatives of imidazolidine-2,4-dione have been extensively studied for their anticonvulsant properties. The primary mechanism for established hydantoin-based drugs involves the modulation of voltage-gated sodium channels in neurons. By binding to these channels, they prolong their inactivated state, which in turn reduces the repetitive firing of action potentials that characterizes seizure activity. This stabilization of neuronal membranes is a key factor in their anticonvulsant effect. Research into newer derivatives continues to explore this and other potential central nervous system targets. researchgate.net
Imidazolidine-2,4-dione derivatives have demonstrated notable antimicrobial and antifungal activities. researchgate.net The effectiveness of these compounds is often linked to the nature and position of substituents on the heterocyclic ring. For instance, some studies have shown that the presence of specific substituents, such as chlorine atoms, can confer the ability to inhibit bacteria like Staphylococcus aureus and Escherichia coli. researchgate.net
In broader studies of related heterocyclic compounds like thiazolidine-2,4-diones, various derivatives have shown a spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. mdpi.comnih.govresearchgate.net The antimicrobial action is highly dependent on the molecular structure, with certain substitutions enhancing the potency against specific microbial strains. nih.govnih.gov For example, the introduction of electron-donating groups (e.g., -OH, -OCH3) or electron-withdrawing groups (e.g., -Cl, -NO2) on arylidene moieties attached to the core ring has been shown to enhance the spectrum of antimicrobial and antifungal activities. nih.gov
| Compound Class/Derivative | Target Microorganism(s) | Observed Activity | Reference |
|---|---|---|---|
| Imidazolidine (B613845) derivatives with chlorine substituents | Staphylococcus aureus, Escherichia coli | Inhibitory effects observed | researchgate.net |
| Thiazolidine-2,4-dione derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | Weak to moderate antibacterial and antifungal activity | mdpi.comresearchgate.net |
| Thiazolidine-2,4-dione with arylidene moieties (-OH, -OCH3, -Cl, -NO2) | Bacillus licheniformis, E. coli, Pseudomonas aeruginosa, S. aureus, Aspergillus niger, Penicillium notatum | Enhanced broad-spectrum antimicrobial and antifungal activity | nih.gov |
| 7-amino-4-methyl-coumarin thiazolidinone conjugates | Gram-positive bacteria, Gram-negative bacteria, Fungi | Variable range of antibacterial activity | pensoft.net |
Derivatives of the imidazolidine-2,4-dione scaffold have been investigated for their potential to modulate inflammatory responses. Preclinical studies on related compounds have demonstrated anti-inflammatory effects through various mechanisms. For example, in a study of 3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione in mice, the compound was shown to reduce carrageenan-induced peritonitis, an effect characterized by a reduction in total leukocytes and neutrophil levels in the peritoneal cavity. researchgate.net This suggests an ability to interfere with the migration of immune cells to sites of inflammation. Other studies on related heterocyclic structures have shown that these compounds can suppress the production of pro-inflammatory cytokines like TNF-α while increasing anti-inflammatory cytokines such as TGF-β1, indicating a capacity for immunomodulation. mdpi.com
The closely related thiazolidine-2,4-dione (TZD) scaffold is the basis for a well-known class of antidiabetic drugs. mdpi.comnih.gov These agents, often called "glitazones," primarily act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates fatty acid storage and glucose metabolism. nih.gov Activation of PPARγ leads to improved insulin sensitivity in peripheral tissues.
More recent research into TZD and related heterocyclic structures has explored other antidiabetic mechanisms, including the inhibition of key digestive enzymes. nih.gov Specifically, derivatives have been designed to act as dual inhibitors of α-amylase and α-glucosidase. nih.gov These enzymes are responsible for breaking down complex carbohydrates into simple sugars, and their inhibition can slow the absorption of glucose, thereby managing post-meal blood sugar levels. Given the structural similarity, imidazolidine-2,4-dione derivatives represent a scaffold of interest for developing agents with similar antidiabetic mechanisms.
Structure-Activity Relationship (SAR) Determinants in Biological Contexts
The biological activity of imidazolidine-2,4-dione derivatives is critically dependent on the chemical nature and spatial arrangement of substituents on the core ring. nih.gov Structure-activity relationship (SAR) studies aim to decipher these dependencies to optimize therapeutic potential. For instance, in the context of antimicrobial activity, substitutions at the N3 position of the related thiazolidinedione ring have been shown to confer antimicrobial properties, particularly when electron-withdrawing groups like chloro, bromo, or nitro are attached to an aromatic moiety at this position. researchgate.net Similarly, for anticancer activity, modifications at various positions of the hydantoin ring have been explored to enhance potency and selectivity against specific cancer cell lines. nih.govnih.gov
| Ring Position | Substituent Type | Impact on Biological Activity | Reference |
|---|---|---|---|
| C5 | Substituted arylidene moieties | Can enhance antimicrobial and antifungal activity. nih.gov | nih.gov |
| N3 | Aromatic moieties with electron-withdrawing groups (e.g., -Cl, -NO2) | Confers antimicrobial properties in related thiazolidinediones. researchgate.net | researchgate.net |
| General | Various substitutions | Modulates a wide range of activities including anticancer, anticonvulsant, and antidiabetic effects. researchgate.netmdpi.comnih.gov | researchgate.netmdpi.comnih.gov |
While direct preclinical studies on this compound are not extensively reported in the available literature, its structural features allow for informed hypotheses based on established SAR principles. The key substituent is the aminophenylmethyl group at the N3 position.
The N3 position is a common site for modification to modulate the pharmacological profile of hydantoin and related scaffolds. The introduction of a benzyl (B1604629) group (phenylmethyl) at this position adds a bulky, lipophilic character to the molecule, which can influence its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
The aminophenyl portion of the substituent is particularly significant. The position of the amino group on the phenyl ring (meta in this case) affects the electronic properties and geometry of the molecule. The amino group itself can act as a hydrogen bond donor and acceptor, potentially forming key interactions with biological targets like enzymes or receptors. Its basic nature could also play a role in the compound's pharmacokinetic properties. The presence of this functional group offers a site for potential further chemical modification to fine-tune activity.
Role of the Imidazolidine-2,4-dione Core Scaffold in Target Engagement
The imidazolidine-2,4-dione ring, also known as hydantoin, is a structurally significant five-membered heterocyclic scaffold that is considered a "privileged structure" in medicinal chemistry. This designation stems from its demonstrated ability to serve as a versatile framework for the design of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. The core scaffold's utility is rooted in its intrinsic chemical features, which allow it to act as a pharmacophore, presenting key interaction points for binding to proteins and other biological macromolecules.
The fundamental importance of the imidazolidine-2,4-dione scaffold lies in its distinct arrangement of hydrogen bond donors and acceptors. nih.govnih.gov The core structure possesses two carbonyl groups (at positions 2 and 4), which function as hydrogen bond acceptors, and two nitrogen atoms within the ring (at positions 1 and 3), which can act as hydrogen bond donors. nih.govnih.gov This specific spatial arrangement of functional groups allows the scaffold to form multiple, stabilizing hydrogen bonding interactions with the amino acid residues in the binding sites of target proteins. researchgate.net The ability to engage in such interactions is a critical determinant of the binding affinity and specificity of a drug molecule.
Furthermore, the imidazolidine-2,4-dione ring provides a rigid core from which various substituents can be strategically positioned at the N-1, N-3, and C-5 positions. This allows for the fine-tuning of the molecule's steric and electronic properties to optimize interactions with the specific topology and chemical environment of a target's binding pocket. While the biological activity of imidazolidine-2,4-dione derivatives is often heavily influenced by the nature of these substituents, the core scaffold itself frequently plays a direct and indispensable role in anchoring the molecule to its target.
Detailed Research Findings on Target Engagement
Numerous studies have elucidated the critical role of the imidazolidine-2,4-dione core in the molecular recognition of various biological targets. These investigations, often employing techniques such as molecular docking and X-ray crystallography, have provided detailed insights into the specific interactions that underpin the biological activities of compounds containing this scaffold.
Inhibition of Anti-Apoptotic Bcl-2 Proteins:
Derivatives of imidazolidine-2,4-dione have been developed as inhibitors of anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are important targets in cancer therapy. ekb.eg In these inhibitors, the imidazolidine-2,4-dione core often serves as a bioisosteric replacement for other scaffolds, such as rhodanine. ekb.eg The binding affinity of these compounds to Bcl-2 is influenced by the substituents on the scaffold, which can form additional interactions with the protein. ekb.eg Molecular modeling studies suggest that the core scaffold can position these substituents optimally within the binding groove of Bcl-2.
Modulation of Protein Tyrosine Phosphatase 1B (PTP1B):
Imidazolidine-2,4-dione derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway and a target for the treatment of type 2 diabetes and obesity. nih.govnih.gov Molecular dynamics simulations and docking studies have been employed to understand the binding mode of these inhibitors. nih.govnih.gov These studies have revealed that the imidazolidine-2,4-dione core can interact with key residues in the active site of PTP1B, contributing to the inhibitory activity. The interactions often involve hydrogen bonding between the carbonyl groups of the scaffold and amino acid residues in the enzyme's P-loop region, such as His214, Cys215, and Ser216. nih.gov
Antagonism of α1-Adrenoceptors:
In the development of α1-adrenoceptor antagonists, the imidazolidine-2,4-dione scaffold has been incorporated into novel chemical entities. Pharmacophore modeling has suggested that the 2-oxo group of the hydantoin ring is a key feature that contributes significantly to receptor binding. This indicates a direct role for the core scaffold in the interaction with the receptor, likely through hydrogen bonding.
Inhibition of Urease:
Molecular docking studies of imidazolidine-2,4-dione derivatives as urease inhibitors have demonstrated that the core ring can act as a pharmacophoric group. researchgate.net It achieves this by forming hydrogen bonding interactions with critical amino acid residues in both the active and/or allosteric sites of the enzyme, thereby anchoring the inhibitor and contributing to its inhibitory effect. researchgate.net
The following table summarizes key research findings on the engagement of the imidazolidine-2,4-dione scaffold with various biological targets.
| Biological Target | Role of Imidazolidine-2,4-dione Scaffold | Key Interactions of the Core Scaffold |
| Anti-apoptotic Bcl-2 Family Proteins | Acts as a central scaffold to orient interacting substituents. | The core scaffold positions the molecule within the binding groove, with specific interactions largely dictated by its substituents. |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Direct interaction with the active site to inhibit enzyme activity. | The carbonyl groups of the imidazolidine-2,4-dione ring can form hydrogen bonds with residues in the P-loop region of the enzyme. nih.gov |
| α1-Adrenoceptors | The 2-oxo group is a key pharmacophoric feature for receptor binding. | The carbonyl oxygen at the 2-position is proposed to form a crucial hydrogen bond with the receptor. |
| Urease | Functions as a pharmacophoric group, anchoring the inhibitor. | The scaffold forms hydrogen bonds with key amino acid residues in the enzyme's active or allosteric sites. researchgate.net |
| Pseudomonas aeruginosa Quorum-Sensing Receptors (LasR and RhlR) | The core scaffold is part of molecules that inhibit virulence factor production. | Docking studies suggest potential binding interactions with the quorum-sensing receptors, though specific interactions of the core are not detailed. |
Advanced Structural Characterization and Spectroscopic Analysis for Mechanistic Insights
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline form. While the specific crystal structure of 3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione is not widely reported in publicly accessible databases, extensive research on closely related imidazolidine-2,4-dione (hydantoin) derivatives provides a strong basis for predicting its solid-state characteristics. chemrxiv.org
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 3-Amino-5,5-diphenylimidazolidine-2,4-dione | Monoclinic | P2/n | N—H⋯O hydrogen bonds forming columnar units | researchgate.net |
| 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione | Monoclinic | P21/c | N—H⋯O hydrogen bonds forming inversion dimers; C—H⋯O and C—H⋯π interactions | nih.gov |
| 3-Methyl-5,5-diphenylimidazolidine-2,4-dione | Monoclinic | P21/c | N—H⋯O hydrogen bonds forming chains; C—H⋯π interactions | researchgate.net |
| [5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide | Monoclinic | P21/c | Inter- and intramolecular hydrogen bonds | nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insight into the molecule's solution-state conformation.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-aminophenyl group, the benzylic methylene (B1212753) protons (-CH₂-), the methylene protons of the imidazolidine (B613845) ring, and the N-H proton. The aromatic region would likely display a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The benzylic methylene protons and the imidazolidine ring protons may exhibit diastereotopicity, appearing as distinct signals due to the chiral nature of the molecule or restricted bond rotation, providing clues about the conformational dynamics. clockss.org
The ¹³C NMR spectrum would complement the proton data, showing characteristic chemical shifts for the two carbonyl carbons (C=O) in the range of 155-175 ppm, aromatic carbons between 110-150 ppm, and aliphatic carbons (the benzylic and ring methylenes) in the upfield region. mdpi.comresearchgate.net Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for confirming the connectivity between the aminophenylmethyl group and the nitrogen at the 3-position of the imidazolidine ring. mdpi.com Nuclear Overhauser Effect (NOE) experiments could reveal through-space proximities between protons, helping to define the preferred conformation and the relative orientation of the phenyl ring and the hydantoin (B18101) core in solution. clockss.org
| Functional Group | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic C-H | ¹H | 6.5 - 7.5 | Splitting pattern depends on 1,3-substitution. |
| Benzylic -CH₂- | ¹H | ~4.0 - 4.5 | May appear as a singlet or AB quartet. |
| Imidazolidine -CH₂- | ¹H | ~3.0 - 3.5 | Adjacent to N and C=O groups. |
| Imidazolidine N-H | ¹H | ~8.0 - 10.0 | Broad signal, position is solvent-dependent. |
| Aromatic -NH₂ | ¹H | ~3.5 - 5.0 | Broad signal, position is solvent-dependent. |
| Carbonyl C=O | ¹³C | 155 - 175 | Two distinct signals expected for C2 and C4. |
| Aromatic C | ¹³C | 110 - 150 | Includes quaternary carbons. |
| Benzylic -CH₂- | ¹³C | ~40 - 50 | - |
| Imidazolidine -CH₂- | ¹³C | ~45 - 55 | - |
Mass Spectrometry (MS) for Molecular Fragmentation and Identification of Metabolites (in in vitro systems)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural details through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₁N₃O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula with high accuracy. The predicted monoisotopic mass is 205.08513 Da. uni.lu
Electron ionization (EI) or electrospray ionization (ESI) would induce fragmentation of the molecule, yielding a characteristic mass spectrum. The fragmentation pattern of imidazolidine-2,4-dione derivatives is often initiated by cleavages within the heterocyclic ring or at the substituent bonds. researchgate.netresearchgate.net Key fragmentation pathways for the target molecule would likely include:
Benzylic cleavage: Loss of the aminophenyl group to form a fragment corresponding to the benzyl (B1604629) cation (m/z 92 for C₆H₄NH₂) or a radical, and a protonated imidazolidine-2,4-dione fragment.
Ring cleavage: Fragmentation of the imidazolidine-2,4-dione ring itself, often involving the loss of isocyanate (HNCO) or carbon monoxide (CO) moieties. researchgate.net
Cleavage of the C-N bond: Scission of the bond between the benzylic carbon and the ring nitrogen.
| Ion | Formula | Predicted m/z (Monoisotopic) | Plausible Origin |
|---|---|---|---|
| [M+H]⁺ | [C₁₀H₁₂N₃O₂]⁺ | 206.0924 | Protonated parent molecule |
| [M+Na]⁺ | [C₁₀H₁₁N₃O₂Na]⁺ | 228.0743 | Sodium adduct of parent molecule |
| [C₇H₈N]⁺ | [C₇H₈N]⁺ | 106.0651 | Aminobenzyl cation (from benzylic cleavage) |
| [C₃H₄N₂O₂]⁺ | [C₃H₄N₂O₂]⁺ | 100.0273 | Imidazolidine-2,4-dione fragment |
Spectroscopic Techniques (e.g., FT-IR, UV-Vis) for Functional Group Analysis and Electronic Properties
Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. Two strong bands would be expected in the carbonyl stretching region (1700-1800 cm⁻¹) corresponding to the symmetric and asymmetric stretching of the two C=O groups in the dione (B5365651) ring. nih.govmdpi.com The N-H stretching vibrations from the imidazolidine ring and the aromatic amine would appear as distinct bands in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region. nih.gov
UV-Vis Spectroscopy: The electronic absorption properties are determined by the chromophores within the molecule. The this compound contains two main chromophores: the 3-aminophenyl group and the imidazolidine-2,4-dione moiety. The aminophenyl group is expected to give rise to characteristic π→π* transitions in the UV region. The presence of the electron-donating amino group typically results in a bathochromic (red) shift compared to unsubstituted benzene. The carbonyl groups of the dione ring possess n→π* transitions, which are generally weaker and may appear as a shoulder on the more intense π→π* absorption bands. The exact position of the maximum absorption (λₘₐₓ) would be influenced by the solvent polarity. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amine (Ar-NH₂) and Amide (ring N-H) | 3200 - 3500 |
| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 |
| C=O Stretch (Asymmetric & Symmetric) | Imidazolidine-2,4-dione | 1700 - 1800 |
| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 |
Future Research Directions and Theoretical Applications
Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability
The development of efficient, scalable, and environmentally benign synthetic methodologies is crucial for the future of imidazolidine-2,4-dione-based therapeutics. Current research focuses on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. Future pathways are being explored that prioritize atom economy, reduce the number of synthetic steps, and utilize greener solvents and catalysts.
Key areas of exploration include:
One-Pot Reactions: Designing multi-component reactions where reactants are combined in a single vessel to form the desired product in a streamlined process.
Flow Chemistry: Employing continuous flow reactors to allow for better control over reaction parameters, improved safety, and easier scalability compared to batch processes.
Biocatalysis: Investigating the use of enzymes to catalyze specific steps in the synthesis, offering high selectivity and milder reaction conditions.
| Synthetic Strategy | Potential Advantages | Challenges |
| One-Pot Reactions | Reduced reaction time, lower solvent consumption, simplified purification | Requires careful optimization of reaction conditions to avoid side products |
| Microwave-Assisted Synthesis | Increased reaction rates, higher yields, improved purity | Potential for localized overheating, specialized equipment required |
| Flow Chemistry | Enhanced safety and scalability, precise control over parameters | Higher initial setup cost, potential for clogging |
| Biocatalysis | High stereoselectivity, mild and environmentally friendly conditions | Enzyme stability and cost, limited substrate scope |
Deepening Mechanistic Understanding through Advanced Biophysical Techniques
A thorough understanding of how 3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione and its derivatives interact with their biological targets at a molecular level is fundamental for rational drug design. Advanced biophysical techniques are being employed to elucidate the precise mechanisms of action, binding kinetics, and conformational changes that occur upon ligand-target engagement.
These techniques provide critical insights into:
Target Identification and Validation: Confirming the direct interaction of the compound with its intended biological target.
Binding Affinity and Kinetics: Quantifying the strength and speed of the interaction, which are crucial determinants of a drug's efficacy.
Structural Biology: Determining the three-dimensional structure of the compound bound to its target, revealing key intermolecular interactions.
| Biophysical Technique | Information Gained |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics (association and dissociation rates) |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity and thermodynamic parameters |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Insights into dynamic interactions and conformational changes in solution |
Computational Design of Next-Generation Imidazolidine-2,4-dione Derivatives for Specific Biological Targets
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov These approaches are being used to design novel imidazolidine-2,4-dione derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties. By simulating interactions at the molecular level, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. nih.govnih.gov
Key computational strategies include:
Molecular Docking: Predicting the preferred orientation of a ligand when bound to a target protein, which helps in understanding the binding mode and identifying key interactions. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a compound with its biological activity, enabling the prediction of the activity of new derivatives. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the interaction and the role of solvent molecules. nih.govnih.gov
Virtual Screening: Computationally screening large libraries of virtual compounds to identify those that are most likely to bind to a specific target.
Investigation of Pharmacological Polyvalency and Multi-Target Modulators within the Class
The concept of "one drug, one target" is gradually being replaced by the understanding that many diseases involve complex networks of interacting proteins. This has led to a growing interest in polypharmacology, the ability of a single drug to interact with multiple targets. The imidazolidine-2,4-dione scaffold is well-suited for the development of multi-target modulators due to its versatile chemical nature, which allows for the incorporation of different pharmacophoric features.
Future research in this area will focus on:
Designing Dual-Target Inhibitors: Creating single molecules that can simultaneously inhibit two or more disease-relevant targets, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.
Repurposing Existing Derivatives: Screening known imidazolidine-2,4-dione compounds against a wide range of biological targets to identify new therapeutic applications.
Development of Advanced In Vitro Models for Activity Profiling
Traditional two-dimensional (2D) cell cultures often fail to accurately replicate the complex microenvironment of human tissues, limiting their predictive power in drug discovery. To bridge this gap, researchers are developing and utilizing more physiologically relevant in vitro models to assess the activity and efficacy of new imidazolidine-2,4-dione derivatives.
These advanced models include:
Three-Dimensional (3D) Cell Cultures: Spheroids and organoids that better mimic the structure and function of native tissues, providing a more accurate platform for studying drug responses.
Organ-on-a-Chip Technology: Microfluidic devices that recreate the key functional units of human organs, allowing for the study of drug metabolism and toxicity in a more realistic context. nih.gov
High-Content Screening (HCS): Automated imaging and analysis platforms that can simultaneously measure multiple cellular parameters, providing a comprehensive profile of a compound's biological activity.
The adoption of these advanced models is expected to improve the translation of preclinical findings into successful clinical outcomes for this promising class of compounds. nih.gov
Conclusion
Summary of Key Research Avenues and Findings
Research into the broader class of imidazolidine-2,4-dione derivatives has established a diverse pharmacological profile for this heterocyclic core. The hydantoin (B18101) scaffold is a privileged structure in drug discovery, featured in clinically used drugs such as the anticonvulsant Phenytoin and the antibacterial agent Nitrofurantoin. jocpr.com The versatility of the hydantoin ring, with multiple sites for substitution (N-1, N-3, and C-5), allows for the fine-tuning of its physicochemical and biological properties. organic-chemistry.orgnih.gov
Key research avenues for hydantoin analogues, which are directly relevant to 3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione, include:
Anticancer Activity: Numerous studies have highlighted the potential of hydantoin derivatives as anticancer agents. jpionline.orgnih.gov Their mechanisms of action are varied and can involve the inhibition of critical cellular processes in cancer cells. The introduction of different substituents on the hydantoin ring has been a key strategy in the development of novel antiproliferative agents. organic-chemistry.org
Anticonvulsant Properties: The historical success of Phenytoin has spurred ongoing research into new hydantoin-based anticonvulsants with improved efficacy and safety profiles. Structure-activity relationship (SAR) studies have shown that substitutions at the N-3 position can modulate anticonvulsant activity. nih.govmdpi.com
Antimicrobial Effects: The hydantoin moiety is also a component of certain antimicrobial drugs. Research continues to explore new derivatives with activity against a range of bacterial and fungal pathogens, which is of critical importance in the era of growing antimicrobial resistance.
For 3-[(3-Aaminophenyl)methyl]imidazolidine-2,4-dione specifically, the key structural feature is the aminophenylmethyl group at the N-3 position. While direct findings are scarce, SAR studies on related compounds suggest that the nature of the substituent at this position is crucial for determining the type and potency of biological activity. wisdomlib.org The presence of an aromatic ring (the phenyl group) and a primary amine introduces possibilities for various biological interactions, including hydrogen bonding and aromatic interactions, which are critical for drug-receptor binding.
Table 1: Investigated Biological Activities of Imidazolidine-2,4-dione Derivatives
| Biological Activity | Key Findings for the General Scaffold | Potential Relevance for this compound |
| Anticancer | The hydantoin ring is a core component of several anticancer drug candidates. jpionline.orgnih.gov | The aminophenyl group could be exploited for targeted delivery or specific interactions within the tumor microenvironment. |
| Anticonvulsant | N-3 substitution is a known modulator of anticonvulsant activity. nih.govmdpi.com | The specific substituent may influence the compound's ability to interact with neuronal ion channels or receptors. |
| Antimicrobial | Certain hydantoin derivatives exhibit antibacterial and antifungal properties. | The amino group could be a key pharmacophoric feature for antimicrobial action. |
| Anti-inflammatory | Some hydantoins have shown potential as anti-inflammatory agents. nih.gov | The overall structure may interfere with inflammatory pathways. |
Broad Implications for Chemical Biology and Medicinal Chemistry Research
The study of this compound and its analogues holds several broader implications for the fields of chemical biology and medicinal chemistry.
Firstly, it serves as a valuable case study for the principles of scaffold-based drug design. The imidazolidine-2,4-dione core provides a robust and synthetically accessible framework. By systematically modifying the substituents, researchers can generate libraries of compounds for high-throughput screening, enabling the exploration of vast chemical spaces and the identification of novel biological activities. The synthesis of 3-substituted hydantoins is a well-established area of organic chemistry, facilitating the creation of diverse analogues for further investigation. organic-chemistry.org
Secondly, the aminophenylmethyl moiety introduces a functional group that can be readily modified, offering a handle for further chemical elaboration. The primary amine can be acylated, alkylated, or used in the formation of Schiff bases, allowing for the creation of a wide array of derivatives with potentially different biological targets and pharmacokinetic properties. This chemical tractability is a significant advantage in medicinal chemistry, as it allows for the optimization of lead compounds.
Finally, the exploration of such compounds contributes to a deeper understanding of structure-activity relationships. By comparing the biological effects of this compound with other N-3 substituted hydantoins, researchers can delineate the specific contributions of the aminophenylmethyl group to the observed activity. This knowledge is invaluable for the rational design of future therapeutic agents with enhanced potency and selectivity.
Outlook on the Continued Academic Importance of this compound and its Analogues
The academic importance of this compound and its analogues is set to continue, driven by the ongoing quest for novel therapeutic agents. The versatility of the hydantoin scaffold, combined with the potential for diverse biological activities conferred by the aminophenylmethyl substituent, ensures that this class of compounds will remain a fertile ground for academic research.
Future research is likely to focus on several key areas:
Synthesis of Analogue Libraries: The development of efficient synthetic routes to a wide range of analogues with modifications to both the aminophenyl ring and the hydantoin core will be crucial for comprehensive SAR studies.
Biological Screening: These analogues will undoubtedly be screened against a broad panel of biological targets, including cancer cell lines, microbial pathogens, and key enzymes and receptors involved in various diseases.
Computational Modeling: In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, will play an increasingly important role in predicting the biological activity of new analogues and in understanding their mechanism of action at the molecular level.
Chemical Biology Probes: The functional groups present in this compound could be utilized for the development of chemical probes to study biological processes or to identify novel drug targets.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
